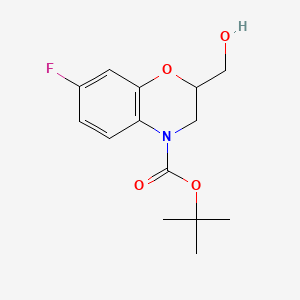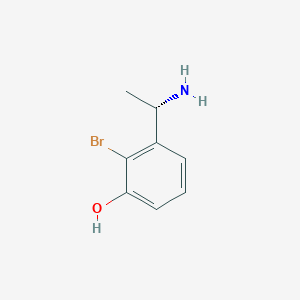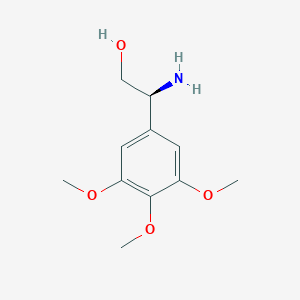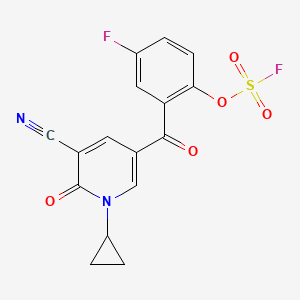
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom at the 6th position of the isoquinoline ring, a cyclopropyl group, and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the bromination of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of dehalogenated isoquinoline derivatives.
科学的研究の応用
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
類似化合物との比較
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
特性
分子式 |
C12H15BrClN |
|---|---|
分子量 |
288.61 g/mol |
IUPAC名 |
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-3-4-11-9(7-10)5-6-14-12(11)8-1-2-8;/h3-4,7-8,12,14H,1-2,5-6H2;1H |
InChIキー |
KQXREWVERHCGKB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2C3=C(CCN2)C=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)

![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)






![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)

